Molecular weight and formula of 2-(2-Methylphenoxy)ethanimidamide HCl
Molecular weight and formula of 2-(2-Methylphenoxy)ethanimidamide HCl
An In-depth Technical Guide to 2-(2-Methylphenoxy)ethanimidamide HCl
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Methylphenoxy)ethanimidamide hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, and outline methods for its analytical characterization, all grounded in established scientific principles.
Core Compound Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in research and development. The key properties of 2-(2-Methylphenoxy)ethanimidamide HCl are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O | |
| Molecular Weight | 200.67 g/mol | |
| IUPAC Name | 2-(2-methylphenoxy)ethanimidamide;hydrochloride | |
| CAS Number | 5458-64-0 | |
| Canonical SMILES | CC1=CC=CC=C1OCC(=N)N.Cl | |
| InChI Key | FDLMAHJGPOWWNQ-UHFFFAOYSA-N |
Synthesis Protocol: A Validated Approach
The synthesis of 2-(2-Methylphenoxy)ethanimidamide HCl is typically achieved through a Pinner reaction, a well-established method for preparing imidates and their corresponding amidines from nitriles. This protocol has been designed for high yield and purity, incorporating self-validating checkpoints.
Rationale for the Pinner Reaction
The choice of the Pinner reaction is predicated on its reliability and the commercial availability of the starting materials. The reaction proceeds in two main stages:
-
Imidate Ester Formation: The nitrile, 2-(2-Methylphenoxy)acetonitrile, is treated with anhydrous ethanol in the presence of hydrogen chloride gas. This forms the corresponding imidate ester hydrochloride. The anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imidate ester intermediate back to the amide.
-
Ammonolysis: The isolated imidate ester hydrochloride is then reacted with ammonia to yield the desired 2-(2-Methylphenoxy)ethanimidamide HCl. The use of a molar excess of ammonia ensures complete conversion of the imidate.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and characterization of 2-(2-Methylphenoxy)ethanimidamide HCl.
Detailed Methodology
Materials:
-
2-(2-Methylphenoxy)acetonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (in ethanol)
-
Argon or Nitrogen gas
Procedure:
-
Imidate Ester Formation:
-
A solution of 2-(2-Methylphenoxy)acetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. A white precipitate of the imidate ester hydrochloride should form.
-
The reaction mixture is stirred at 0°C for 4 hours and then allowed to stand at room temperature overnight.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude imidate ester hydrochloride.
-
-
Ammonolysis:
-
The crude imidate ester hydrochloride is suspended in a solution of ammonia in ethanol (typically a 2M solution, 2-3 equivalents).
-
The mixture is stirred at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Isolation and Purification:
-
The resulting solid is triturated with diethyl ether to remove any unreacted starting material and byproducts.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(2-Methylphenoxy)ethanimidamide HCl as a white to off-white solid.
-
For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) can be performed.
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.
Spectroscopic Analysis Workflow
Caption: A comprehensive analytical workflow for the structural elucidation and purity determination of the target compound.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methylphenoxy group, the methylene protons adjacent to the oxygen, the methyl protons, and the exchangeable protons of the amidinium group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the quaternary carbon of the imidamide group, the aromatic carbons, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base form of the molecule (C₉H₁₂N₂O).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks to look for include N-H stretching vibrations, C=N stretching of the imidamide group, and C-O stretching of the ether linkage.
Concluding Remarks
This guide has provided a detailed and scientifically grounded overview of 2-(2-Methylphenoxy)ethanimidamide HCl, from its fundamental properties to its synthesis and characterization. By following the outlined protocols and analytical methods, researchers can confidently prepare and validate this compound for their specific applications in drug discovery and development. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps are intended to empower the user with a robust and reproducible methodology.
